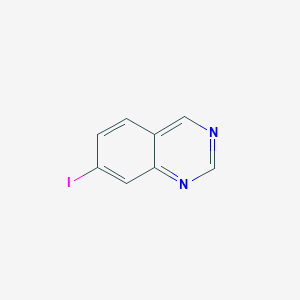

7-Iodoquinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Iodoquinazoline-2,4(1H,3H)-dione is a compound used for laboratory research purposes . It has a molecular weight of 288.04 .

Synthesis Analysis

Quinazoline and quinazolinone derivatives, which include this compound, are synthesized using various methods due to their broad spectrum of biological activities . These compounds are of great interest in organic synthesis and medicinal chemistry fields .Molecular Structure Analysis

The molecular structure of this compound-2,4(1H,3H)-dione is represented by the Inchi Code 1S/C8H5IN2O2/c9-4-1-2-5-6 (3-4)10-8 (13)11-7 (5)12/h1-3H, (H2,10,11,12,13) .Chemical Reactions Analysis

Quinazoline, a compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine ring, is a key component of this compound. The properties of the pyrimidine ring are affected by the presence of the fused benzene ring . The marked polarization of the 3,4-double bond is reflected in the reactions of quinazoline .Physical and Chemical Properties Analysis

This compound-2,4(1H,3H)-dione is a solid substance that should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Multidrug Resistance Reversal Agents : Iodoazidoaryl prazosin, a derivative of 7-Iodoquinazoline, has been studied for its potential to function as a multidrug resistance (MDR) reversal agent. It binds to P-glycoprotein, a significant transmembrane transport protein involved in MDR (Andrus, Mettath, & Song, 2002).

Synthesis of Pharmacologically Active Compounds : Various derivatives of this compound have been synthesized and tested for their pharmacological properties. For example, 7-chloroquinoline-1,2,3-triazoyl carboxamides demonstrated significant anticonvulsant, antinociceptive, and anti-inflammatory activities (Wilhelm et al., 2014).

Cancer Research : Polycarbo-substituted 4-(Arylamino)quinazolines, derived from this compound, have shown potential cytotoxicity against various cancer cell lines. These compounds have been evaluated for their ability to induce apoptosis and necrotic properties in cancer cells (Paumo, Makhafola, & Mphahlele, 2016).

Antimicrobial and Antifungal Applications : Several studies have reported the antimicrobial and antifungal activities of this compound derivatives. For instance, some 2-(4-chlorophenyl)-6-iodoquinazoline derivatives displayed marked activity against various microorganisms (Mosaad et al., 2004).

Optical and Electrochemical Studies : The optical and electrochemical properties of this compound derivatives have been studied, showing promise in the field of material science. Such studies are crucial for the development of new materials with specific electronic or photonic properties (Kamble et al., 2017).

Mecanismo De Acción

While the specific mechanism of action for 7-Iodoquinazoline is not mentioned in the search results, quinazoline and quinazolinone derivatives are known to exhibit a broad range of pharmacological activities. They display antimicrobial, antimalarial, antioxidant, anti-inflammatory, anticonvulsant, antihypertensive, antidiabetic, and antitumor activities .

Safety and Hazards

The safety information for 7-Iodoquinazoline-2,4(1H,3H)-dione indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Direcciones Futuras

Research on iodoquinazoline derivatives, including 7-Iodoquinazoline, is ongoing, with a focus on their potential as anticancer agents . These compounds are being evaluated as dual inhibitors of EGFRWT and EGFRT790M . The new derivatives are designed according to the target of structural requirements of receptors .

Propiedades

IUPAC Name |

7-iodoquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVMHCJFWOFIJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C=C1I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2663433.png)

![2-[4-(Furan-2-ylmethylsulfanyl)phenyl]acetic acid](/img/structure/B2663434.png)

![3-(4-Methylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2663440.png)

![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2663442.png)

![2-[Cyclopentyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfonyl]amino]acetic acid](/img/structure/B2663444.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)pivalamide hydrochloride](/img/structure/B2663445.png)

![2-(benzylsulfanyl)-3-(furan-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2663454.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2663455.png)